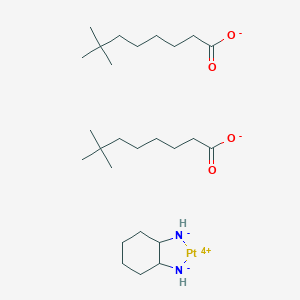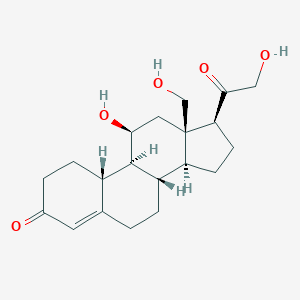
18-Hydroxy-19-norcorticosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Hydroxy-19-norcorticosterone (18-OH-DOC) is a steroid hormone that is synthesized in the adrenal gland. It is a derivative of the hormone corticosterone and is involved in the regulation of various physiological processes in the body. In recent years, there has been increasing interest in the scientific research application of 18-OH-DOC due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 18-Hydroxy-19-norcorticosterone is not fully understood, but it is believed to act through several different pathways. One of the primary pathways is through the glucocorticoid receptor, which is involved in the regulation of various physiological processes in the body. Additionally, 18-Hydroxy-19-norcorticosterone has been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
18-Hydroxy-19-norcorticosterone has a number of biochemical and physiological effects in the body. It has been shown to regulate the production of various cytokines and chemokines, which are involved in the inflammatory response. Additionally, 18-Hydroxy-19-norcorticosterone has been shown to regulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 18-Hydroxy-19-norcorticosterone in lab experiments is that it is a naturally occurring hormone, which may make it more biologically relevant than synthetic compounds. Additionally, 18-Hydroxy-19-norcorticosterone has been shown to have a relatively low toxicity profile, which may make it a safer alternative to other compounds. One limitation of using 18-Hydroxy-19-norcorticosterone in lab experiments is that it is difficult to obtain in large quantities, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the scientific research application of 18-Hydroxy-19-norcorticosterone. One area of interest is in the development of new therapeutic agents based on 18-Hydroxy-19-norcorticosterone. Additionally, there is interest in further understanding the mechanism of action of 18-Hydroxy-19-norcorticosterone, which may lead to the development of more targeted therapies. Finally, there is interest in exploring the potential use of 18-Hydroxy-19-norcorticosterone in combination with other compounds, which may enhance its therapeutic effects.
Méthodes De Synthèse
18-Hydroxy-19-norcorticosterone is synthesized in the adrenal gland from the precursor hormone, pregnenolone. The process involves a series of enzymatic reactions that convert pregnenolone to 18-Hydroxy-19-norcorticosterone. The synthesis of 18-Hydroxy-19-norcorticosterone is regulated by the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for maintaining the body's stress response.
Applications De Recherche Scientifique
The scientific research application of 18-Hydroxy-19-norcorticosterone is primarily focused on its potential therapeutic benefits. Studies have shown that 18-Hydroxy-19-norcorticosterone has anti-inflammatory and immunomodulatory properties, which may make it useful in the treatment of various inflammatory and autoimmune disorders. Additionally, 18-Hydroxy-19-norcorticosterone has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
111594-84-4 |
|---|---|
Nom du produit |
18-Hydroxy-19-norcorticosterone |
Formule moléculaire |
C20H28O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O5/c21-9-18(25)16-6-5-15-14-3-1-11-7-12(23)2-4-13(11)19(14)17(24)8-20(15,16)10-22/h7,13-17,19,21-22,24H,1-6,8-10H2/t13-,14-,15-,16+,17-,19+,20+/m0/s1 |
Clé InChI |
AXKAXPIBUXKNOZ-CRGXURCLSA-N |
SMILES isomérique |
C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3[C@H](C2)O)CO)C(=O)CO |
SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)CO)C(=O)CO |
SMILES canonique |
C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)CO)C(=O)CO |
Synonymes |
18-hydroxy-19-norcorticosterone 18-OH-19-NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



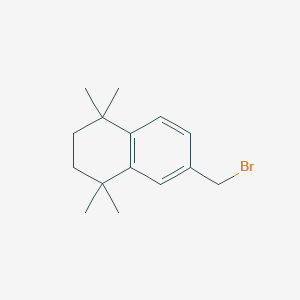
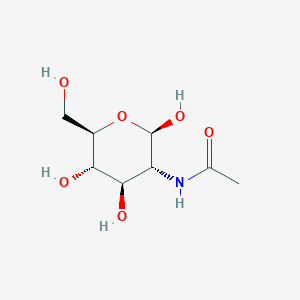
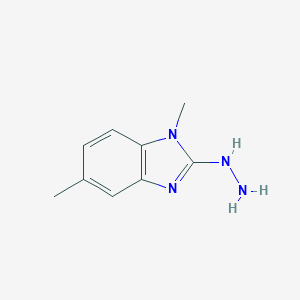
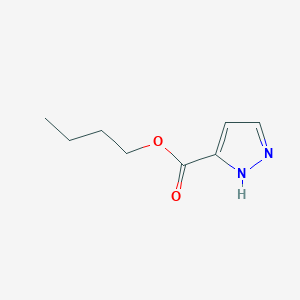
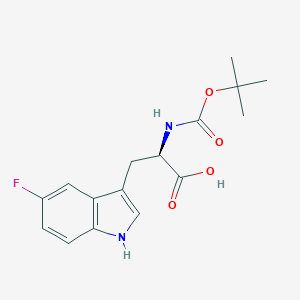
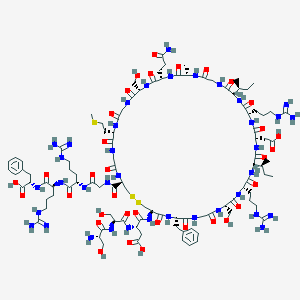
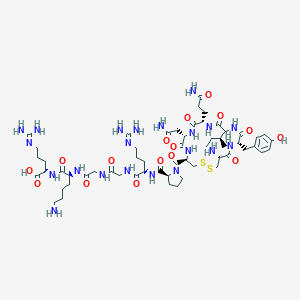
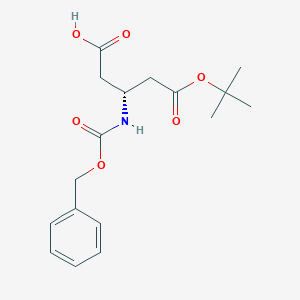
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
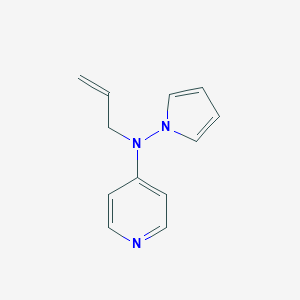
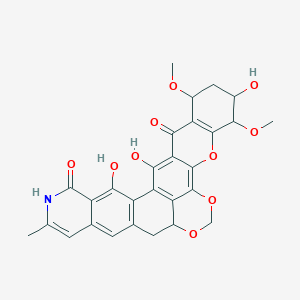
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
